molecular formula C17H17N3O3S B7832019 propyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate

propyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate

Cat. No.: B7832019
M. Wt: 343.4 g/mol
InChI Key: HLKZIHNWEXWLOR-UHFFFAOYSA-N
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Description

The compound with the identifier “propyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. These methods often involve multiple steps, including the formation of intermediate compounds, purification processes, and final product isolation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

propyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

propyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in the synthesis of other chemical compounds.

    Medicine: It could be investigated for its potential therapeutic effects or as a lead compound for drug development.

    Industry: It may have applications in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of propyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The detailed mechanism of action would be elucidated through experimental studies and computational modeling.

Properties

IUPAC Name

propyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-9-23-16(22)11(2)24-17-19-14(12-7-5-4-6-8-12)13(10-18)15(21)20-17/h4-8,11H,3,9H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKZIHNWEXWLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)SC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C(C)SC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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